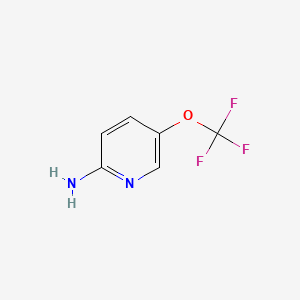

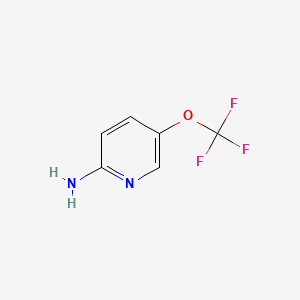

5-(Trifluoromethoxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYQWUCBICRJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678827 | |

| Record name | 5-(Trifluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-88-5 | |

| Record name | 5-(Trifluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethoxy)pyridin-2-amine (CAS No. 1221171-88-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Trifluoromethoxy)pyridin-2-amine, a fluorinated pyridine building block of increasing importance in medicinal chemistry. This document will delve into the compound's chemical properties, synthesis, and its strategic application in the design and development of novel therapeutic agents.

Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that medicinal chemists can leverage to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety imparts a distinct electronic and conformational character to a molecule.

The -OCF₃ group is a strong electron-withdrawing group, which can significantly influence the pKa of nearby functionalities, altering their ionization state at physiological pH. This, in turn, can impact target binding and cell permeability. Furthermore, the trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. Crucially, it is also metabolically stable, resisting oxidative degradation by cytochrome P450 enzymes, which can lead to improved half-life and a more predictable in vivo profile.

This compound presents this valuable functional group on a versatile pyridine scaffold, offering a primary amine handle for a wide array of chemical transformations. This makes it a highly sought-after building block for accessing novel chemical space in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both reaction and biological systems.

| Property | Value | Source |

| CAS Number | 1221171-88-5 | Chemical Abstracts Service |

| Molecular Formula | C₆H₅F₃N₂O | - |

| Molecular Weight | 178.11 g/mol | - |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in organic solvents such as methanol, dichloromethane, and DMSO. Limited solubility in water is predicted. | - |

Synthesis of this compound

The synthesis of this compound is not widely documented in publicly available literature, suggesting it may be a relatively new or specialized reagent. However, based on analogous transformations, a plausible and efficient synthetic route is the Buchwald-Hartwig amination of a suitable precursor, 2-chloro-5-(trifluoromethoxy)pyridine. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.

Conceptual Synthetic Workflow

The logical flow for the synthesis of this compound via a Buchwald-Hartwig amination is depicted below.

Caption: Synthetic workflow for this compound.

Exemplary Laboratory-Scale Synthesis Protocol

The following protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

Materials:

-

2-Chloro-5-(trifluoromethoxy)pyridine

-

Benzophenone imine (ammonia surrogate)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(Oxydi-2,1-phenylene)bis(diphenylphosphine) (DPEphos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethoxy)pyridine (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.01 eq), and DPEphos (0.02 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Hydrolysis: Add 2 M aqueous hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the imine intermediate.

-

Workup:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as the final product.

Self-Validation and Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the trifluoromethoxy group.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. The primary amine serves as a versatile handle for various chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Cross-coupling reactions: The amine can be further functionalized, or the pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.

While specific examples of marketed drugs containing the this compound core are not yet prevalent, its structural motifs are present in numerous patented compounds and clinical candidates, particularly in the areas of kinase inhibition and GPCR modulation .

Logical Application in Kinase Inhibitor Design

The pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors. The 2-amino group can form critical hydrogen bonds with the kinase hinge region, while the 5-(trifluoromethoxy)phenyl moiety can extend into the hydrophobic pocket of the ATP-binding site. The properties of the -OCF₃ group can enhance binding affinity and improve the overall drug-like properties of the inhibitor.

Caption: Drug discovery workflow utilizing the title scaffold.

Conclusion

This compound is a valuable and strategic building block for modern drug discovery. Its unique combination of a versatile pyridine scaffold, a reactive primary amine, and the advantageous properties of the trifluoromethoxy group makes it an attractive starting material for the synthesis of novel therapeutic agents. As the demand for drug candidates with improved metabolic stability and pharmacokinetic profiles continues to grow, the utility of this and related fluorinated building blocks is expected to increase significantly.

References

Due to the limited availability of specific literature on this compound, this reference list includes sources on the broader topics of trifluoromethoxy groups in medicinal chemistry and the synthesis of related compounds.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PubMed Central.[Link]

-

Buchwald-Hartwig Amination. Organic Chemistry Portal.[Link]

-

This compound CAS 1221171-88-5. Chemical product listing.[Link]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-(Trifluoromethoxy)pyridin-2-amine

This compound (CAS No. 1221171-88-5) is a highly functionalized heterocyclic compound that has emerged as a valuable building block for researchers in drug discovery and development.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and strategic applications.

The molecule uniquely combines two critical pharmacophores: the 2-aminopyridine core and the 5-trifluoromethoxy (-OCF₃) substituent. The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets. The trifluoromethoxy group is a bioisostere of other functionalities, prized for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The presence of the -OCF₃ group can lead to improved absorption and transport in biological systems.[2] This strategic combination makes this compound a compelling starting point for developing next-generation therapeutics targeting a wide array of diseases.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. While experimental data for this compound is not extensively published, a robust profile can be established from computed data, which provides critical insights for reaction planning and formulation.

Data Summary Table

| Property | Value | Source |

| CAS Number | 1221171-88-5 | PubChem[1] |

| Molecular Formula | C₆H₅F₃N₂O | PubChem[1] |

| Molecular Weight | 178.11 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 (Lipophilicity) | 1.7 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 (from Pyridine N, O, Amine N) | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Lipophilicity (XLogP3): With a computed XLogP3 of 1.7, the compound exhibits moderate lipophilicity.[1] This property is a critical determinant of a drug candidate's ability to cross cellular membranes. The trifluoromethoxy group significantly increases lipophilicity compared to a hydroxyl or methoxy group, which can enhance bioavailability and cell permeability.[3]

Hydrogen Bonding: The molecule possesses both hydrogen bond donor (the primary amine) and acceptor (the pyridine nitrogen and ether oxygen) sites.[1] This dual capacity is crucial for forming specific, high-affinity interactions with protein targets such as kinases, proteases, and G-protein coupled receptors.

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amine and the electron-withdrawing trifluoromethoxy group. A broad singlet corresponding to the -NH₂ protons would also be present.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of the -OCF₃ group. Its chemical shift provides a clean handle for reaction monitoring and characterization.

-

¹³C NMR: The spectrum will display six signals for the unique carbon atoms. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.

-

Mass Spectrometry: The exact mass is 178.03539727 Da, which can be used for high-resolution mass spectrometry (HRMS) to confirm its composition.[1]

Synthesis and Chemical Reactivity

Plausible Synthetic Strategy

A potential synthetic workflow is outlined below. This multi-step process leverages commercially available reagents and established chemical transformations.

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Reduction: The synthesis begins with a commercially available nitropyridine. The nitro group is reduced to a hydroxylamine. Catalytic hydrazine is often chosen for this transformation as it can be more selective than other methods, preventing over-reduction to the di-amino pyridine.[4]

-

O-Trifluoromethylation: The resulting hydroxylamine is reacted with an electrophilic "CF₃⁺" source. Togni's reagent is a modern, bench-stable choice for this step, allowing the reaction to proceed under mild conditions.[2] This forms the N-O-CF₃ bond.

-

Migration: The final, critical step is the rearrangement of the trifluoromethoxy group from the exocyclic nitrogen onto the pyridine ring. This migration is typically induced thermally or with an acid catalyst and is proposed to proceed through a radical pathway.[4] The regioselectivity of this step is key to obtaining the desired 5-substituted isomer.

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic primary amine. This group serves as a versatile handle for derivatization.

-

N-Acylation/Sulfonylation: The amine readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides to form amides and sulfonamides.

-

N-Alkylation: It can be alkylated using alkyl halides, though conditions must be controlled to avoid over-alkylation.

-

Palladium Cross-Coupling: The amine can participate in Buchwald-Hartwig amination reactions, coupling with aryl halides to form diarylamines.

-

Ring Reactions: The pyridine ring itself, while deactivated by the electron-withdrawing -OCF₃ group, can still undergo certain electrophilic or nucleophilic aromatic substitution reactions, although this is less common than reactions at the amine.

Strategic Applications in Drug Development

The true value of this compound lies in its application as a scaffold for building complex, biologically active molecules. Its structure is frequently found in patented compounds designed as kinase inhibitors, highlighting its importance in oncology and inflammation research.

Caption: Use of the compound as a scaffold for drug candidate synthesis.

The amine group ('Vector 1') is typically used to connect to a "hinge-binding" fragment, a common strategy for kinase inhibitors. The pyridine ring ('Vector 2') offers additional points for modification, allowing chemists to attach groups that can fine-tune solubility, selectivity, and pharmacokinetic properties. The trifluoromethoxy group provides inherent metabolic stability and lipophilicity, reducing the need for extensive optimization later in the drug discovery process.

Exemplary Experimental Protocol: N-Acylation

This protocol describes a standard procedure for acylating the primary amine, a fundamental step in elaborating the scaffold.

Objective: To synthesize N-(5-(trifluoromethoxy)pyridin-2-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes. Triethylamine acts as a base to neutralize the HCl byproduct.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps to control the exotherm of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine. The washing steps remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-(5-(trifluoromethoxy)pyridin-2-yl)acetamide.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of strategic molecular design. It combines the versatile reactivity of the aminopyridine scaffold with the advantageous physicochemical properties imparted by the trifluoromethoxy group. For researchers and scientists in drug development, this compound is not merely an intermediate but a powerful tool for accelerating the discovery of novel therapeutics with enhanced potency, selectivity, and drug-like properties. Its continued use is expected to fuel innovation across multiple therapeutic areas, particularly in the development of targeted therapies for cancer and inflammatory diseases.

References

- Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. (n.d.).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (2023, December 29). American Chemical Society. Retrieved from [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015, October 7). Chemical Science (RSC Publishing). Retrieved from [Link]

- 2-substituted-5-trifluoromethylpyridine compounds and process for preparation thereof. (n.d.). Google Patents.

- 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.

-

Table 3 Selected examples of trifluoromethoxylation of pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

-

United States Patent. (2012, September 13). Googleapis.com. Retrieved from [Link]

- Preparation of (trifluoromethyl)pyridines. (n.d.). Google Patents.

- 2-Substituted-5-trifluoromethylpyridines and process for producing the same. (n.d.). Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

- Amino-trifluoromethylpyridine compound and process for preparing the same. (n.d.). Google Patents.

-

Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. (2024, November 28). PubMed. Retrieved from [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI. Retrieved from [Link]

Sources

- 1. This compound | C6H5F3N2O | CID 49871146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

An In-Depth Technical Guide to 5-(Trifluoromethoxy)pyridin-2-amine: A Keystone Building Block in Modern Chemistry

This guide provides an in-depth technical examination of 5-(Trifluoromethoxy)pyridin-2-amine, a fluorinated heterocyclic compound of significant interest to researchers and development professionals in the pharmaceutical and agrochemical industries. We will move beyond simple data recitation to explore the structural nuances, physicochemical properties, and synthetic utility that make this molecule a valuable building block for creating complex, high-value molecular entities.

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and crop protection, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing biological activity and pharmacokinetic profiles. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties. It is a strong electron-withdrawing group, metabolically stable, and highly lipophilic. When appended to a versatile heterocyclic core like 2-aminopyridine, it creates a building block—this compound—with immense potential. This guide will dissect the core attributes of this compound and provide practical insights into its application.

Molecular Structure and Identification

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and utility. The structure features a pyridine ring substituted at the 2-position with an amine group (-NH₂) and at the 5-position with a trifluoromethoxy group (-OCF₃). The amine provides a reactive handle for a multitude of coupling reactions, while the trifluoromethoxy group modulates the electronic properties of the pyridine ring and imparts beneficial physicochemical characteristics to derivative molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1221171-88-5 | [1][2][3] |

| Molecular Formula | C₆H₅F₃N₂O | [1][2] |

| SMILES | C1=CC(=NC=C1OC(F)(F)F)N | [1][2] |

| InChI | InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | [1] |

| InChIKey | HCYQWUCBICRJGO-UHFFFAOYSA-N | [1] |

digraph "Molecular_Structure" { graph [fontname="Arial", label="2D Structure of this compound", labelloc=t, fontsize=14]; node [fontname="Arial", shape=plaintext, fontsize=12]; edge [fontname="Arial", fontsize=12];// Nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N_amine [label="NH₂"]; O [label="O"]; C_cf3 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Structure layout C5 -- C4 [dir=none]; C4 -- C3 [dir=none]; C3 -- N1 [dir=none]; N1 -- C2 [style=dashed, dir=none]; C2 -- p1 [dir=none]; p1 -- C5 [style=dashed, dir=none];

// Double bonds edge [style=solid]; C5 -- p2 [dir=none, minlen=1.5]; p2 -- C4 [dir=none, minlen=1.5]; C3 -- N1 [style=solid, dir=none];

// Substituents C2 -- N_amine; C5 -- O; O -- C_cf3; C_cf3 -- F1; C_cf3 -- F2; C_cf3 -- F3;

{rank=same; C3; C4;} {rank=same; N1; C5;} }

Caption: 2D molecular structure diagram.

Physicochemical Properties and Their Significance

The utility of a chemical building block is profoundly influenced by its physical and chemical properties. The trifluoromethoxy group is particularly impactful, serving as a "lipophilic hydrogen bond acceptor" and a metabolically stable isostere for other groups.

-

Expertise & Experience Insight: The replacement of a more common methoxy group with a trifluoromethoxy group can drastically reduce the rate of oxidative metabolism at that position. This is a critical consideration in drug design, where preventing rapid breakdown by liver enzymes (e.g., Cytochrome P450s) is paramount for achieving sufficient drug exposure in the body.

Table 2: Computed Physicochemical Properties

| Property | Value | Significance |

| Molecular Weight | 178.11 g/mol | Essential for stoichiometric calculations in synthesis.[1][2] |

| XLogP3-AA | 1.7 | An estimate of lipophilicity. This moderate value suggests a good balance for potential membrane permeability.[1] |

| Hydrogen Bond Donor Count | 1 | From the amine group; crucial for interactions with biological targets.[1] |

| Hydrogen Bond Acceptor Count | 3 | From the pyridine nitrogen, the oxygen, and the fluorine atoms; provides multiple points for molecular recognition. |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | Predicts drug transport properties; a value under 140 Ų is often associated with good cell permeability.[1] |

Role in Medicinal and Agrochemical Synthesis

This compound is not an end-product but a versatile intermediate. Its value lies in the ability to readily participate in reactions that build larger, more complex molecules. The primary amine is a nucleophile and an excellent partner in various cross-coupling reactions, allowing for the facile formation of C-N bonds.

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties are prevalent in modern pharmaceuticals and agrochemicals because they enhance metabolic stability and binding affinity.[4] For instance, related trifluoromethylpyridines are key components in kinase inhibitors for oncology, such as those targeting PI3K/mTOR and the KRAS G12C mutant, a previously "undruggable" target.[5][6] They are also investigated for creating novel androgen receptor antagonists to combat resistance in prostate cancer treatments.[7][8]

Caption: Role as a foundational block in synthesis.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This section provides an exemplary, self-validating protocol for using this compound in a Buchwald-Hartwig cross-coupling reaction to form a diarylamine, a common structural motif in medicinal chemistry.

Objective: To couple this compound with an aryl bromide (e.g., 4-bromotoluene) to synthesize the corresponding diarylamine.

Causality Behind Experimental Choices:

-

Catalyst System (Pd₂(dba)₃ / XPhos): This is a robust and widely used palladium catalyst system. Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a bulky, electron-rich phosphine ligand that facilitates the challenging reductive elimination step, which is often rate-limiting for electron-rich amines.

-

Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aminopyridine, making it a more active nucleophile for the catalytic cycle.

-

Solvent (Toluene): A high-boiling, anhydrous, non-polar aprotic solvent is ideal for this reaction, ensuring the stability of the catalyst and reagents at the required reaction temperature.

-

Inert Atmosphere (Nitrogen/Argon): The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is critical for catalytic efficiency and reproducibility.

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), 4-bromotoluene (1.1 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and the XPhos ligand (0.02 eq.).

-

Inerting: Seal the flask, and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere.

-

Solvent & Catalyst Addition: Add anhydrous toluene via syringe. Add the palladium catalyst, Pd₂(dba)₃ (0.01 eq.), under a positive pressure of nitrogen.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring (Self-Validation): After 2 hours, take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and spot it on a TLC plate against the starting materials. The disappearance of the limiting reagent (the aminopyridine) and the appearance of a new, higher-running spot indicates reaction progress. Continue heating until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization (Self-Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the expected molecular weight.

Caption: Buchwald-Hartwig amination workflow.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also classified as causing skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its unique combination of a reactive amine handle and the property-enhancing trifluoromethoxy group provides chemists with a powerful tool for the efficient construction of complex molecules. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is key to unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- Exploring 5-(Trifluoromethyl)

- This compound | C6H5F3N2O | CID 49871146.

- This compound - Doron Scientific.Doron Scientific.

- 2-Amino-5-(trifluoromethyl)

- 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744.

- CAS 106877-33-2: 5-Amino-2-(trifluoromethyl)pyridine.CymitQuimica.

- Development of a Scalable Synthesis of 6-Bromo- N, N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.American Chemical Society.

- SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.Fisher Scientific.

- Unlock the Potential of 5-Amino-2-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals.Autech Industry Co.,Ltd.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.

- SAFETY DATA SHEET - 3-Amino-2-chloro-5-(trifluoromethyl)pyridine.Fisher Scientific.

- 2-Chloro-5-(trifluoromethyl)

- Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.Figshare.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.

- 1221171-88-5|this compound|BLD Pharm.BLD Pharm.

Sources

- 1. This compound | C6H5F3N2O | CID 49871146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. doronscientific.com [doronscientific.com]

- 3. 1221171-88-5|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Discovery of 5âNitroâNâ(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - American Chemical Society - Figshare [acs.figshare.com]

- 8. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 5-(Trifluoromethoxy)pyridin-2-amine

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have established a pivotal role. The strategic incorporation of fluorine-containing moieties can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic resilience.

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-(Trifluoromethoxy)pyridin-2-amine (Molecular Formula: C₆H₅F₃N₂O, Molecular Weight: 178.11 g/mol [1]). This compound merges the versatile 2-aminopyridine scaffold, a common pharmacophore, with the influential trifluoromethoxy substituent. Understanding its spectroscopic signature is paramount for researchers in verifying its identity, assessing its purity, and utilizing it as a building block in complex synthetic pathways. This document will serve as a definitive reference, detailing the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this important chemical entity.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents a fascinating interplay of electronic effects that directly govern its spectroscopic output. The electron-donating amino group (-NH₂) at the 2-position and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃) at the 5-position create a polarized aromatic system. This polarization profoundly influences the chemical environments of the constituent protons and carbons, leading to a distinctive and predictable spectroscopic fingerprint.

Caption: Numbered structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the first line of analysis for structural elucidation. The spectrum of this molecule is characterized by three distinct aromatic signals and a broad amine signal, whose positions are dictated by the electronic push-pull system.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds to ensure full relaxation of protons.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

D₂O Exchange (Optional): To confirm the amine protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons should diminish or disappear.[2]

¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H6 | ~7.9 - 8.1 | d | 1H | J(H6-H4) ≈ 2.5 Hz |

| H4 | ~7.1 - 7.3 | dd | 1H | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5 Hz |

| H3 | ~6.6 - 6.8 | d | 1H | J(H3-H4) ≈ 8.5 Hz |

| NH₂ | ~4.5 - 5.5 (broad) | s (br) | 2H | None |

Expert Interpretation

The chemical shifts of the pyridine ring protons are highly diagnostic.

-

H6: This proton is ortho to the nitrogen and meta to the -OCF₃ group. It appears as the most downfield signal, a narrow doublet (or doublet of doublets with small meta-coupling), due to the anisotropic effect of the ring nitrogen.

-

H4: Positioned meta to both substituents, this proton experiences coupling from both H3 (ortho-coupling) and H6 (meta-coupling), resulting in a doublet of doublets.

-

H3: This proton is ortho to the electron-donating amino group, which shields it significantly, causing it to appear at the most upfield position in the aromatic region. It shows a clean doublet from coupling to H4.

-

NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange.[2] Its chemical shift is highly dependent on solvent, concentration, and temperature. As confirmed by D₂O exchange, this signal is labile.

Caption: General experimental workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides critical information about the carbon skeleton and the influence of substituents, particularly the strong electronic effects and C-F couplings from the trifluoromethoxy group.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a concentration of 20-50 mg/mL for a reasonable acquisition time.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Employ a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-180 ppm.

-

Use a pulse angle of 45-90 degrees.

-

A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons if quantitative data is desired, though 2 seconds is typical for routine spectra.

-

-

Processing: Process the FID with a line broadening of 1-2 Hz. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (J, Hz) |

| C2 | ~158 - 160 | s | - |

| C6 | ~140 - 142 | s | - |

| C5 | ~138 - 140 | q | ²J(C,F) ≈ 2 Hz |

| C4 | ~122 - 124 | s | - |

| CF₃ | ~120 - 122 | q | ¹J(C,F) ≈ 255-260 Hz |

| C3 | ~110 - 112 | s | - |

Expert Interpretation

The ¹³C spectrum is defined by the strong substituent effects and characteristic C-F couplings.

-

C2: Attached to the amino group, this carbon is the most deshielded among the protonated ring carbons due to its proximity to the ring nitrogen and the resonance effect of the amine.

-

C5: This quaternary carbon is directly attached to the electron-withdrawing -OCF₃ group, shifting it downfield. It appears as a small quartet due to two-bond coupling (²J(C,F)) with the three fluorine atoms.

-

CF₃ Carbon: The carbon of the trifluoromethoxy group is the most prominent feature. It appears as a sharp, intense quartet due to the large one-bond coupling (¹J(C,F)) to the three directly attached fluorine atoms.[3][4] This large coupling constant is a hallmark of the CF₃ group.

-

Ring Carbons (C3, C4, C6): The chemical shifts of the remaining carbons follow predictable trends based on their positions relative to the electron-donating and electron-withdrawing groups.

Caption: Key ¹³C-¹⁹F coupling interactions in the -OCF₃ moiety.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for verifying the presence and electronic environment of fluorine atoms. For this molecule, it provides a simple yet definitive confirmation of the trifluoromethoxy group.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR is suitable.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a multinuclear or fluorine-specific probe.

-

Acquisition Parameters:

-

Proton decoupling is typically applied to simplify the spectrum, although it is not strictly necessary here as no H-F coupling is expected over five bonds.

-

Set the spectral width to cover a range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).

-

-

Processing: Reference the spectrum to an external standard such as CFCl₃ (δ = 0.0 ppm).

¹⁹F NMR Data Summary

| Group Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | ~ -58 to -60 | s |

Expert Interpretation

The ¹⁹F NMR spectrum is expected to show a single, sharp singlet.

-

Chemical Shift: The chemical shift for an aryl trifluoromethoxy group typically falls in the range of -58 to -60 ppm.[5] This value is sensitive to the electronic nature of the aromatic ring, making it a useful probe for substitution patterns.[6][7]

-

Multiplicity: Since all three fluorine atoms in the -OCF₃ group are chemically and magnetically equivalent and are too far removed to couple with any protons, they resonate at the same frequency, producing a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Grind a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (Primary Amine)[2][8] |

| 1620 - 1650 | Strong | N-H Scissoring (Bending)[8][9] |

| 1580 - 1610 | Strong | C=C / C=N Aromatic Ring Stretch |

| 1250 - 1300 | Very Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

| 1150 - 1210 | Very Strong | C-F Symmetric & Asymmetric Stretch (-CF₃) |

Expert Interpretation

The IR spectrum provides clear evidence for all key functional groups.

-

Amine Group: The presence of a primary amine is unequivocally confirmed by the two distinct N-H stretching bands in the 3300-3450 cm⁻¹ region and the strong N-H scissoring band around 1630 cm⁻¹.[8][10]

-

Aromatic System: Strong absorptions between 1400-1610 cm⁻¹ are characteristic of the pyridine ring vibrations.

-

Trifluoromethoxy Group: The most intense and defining feature of the spectrum is the series of very strong absorptions in the 1150-1300 cm⁻¹ region. These bands arise from the C-O and C-F stretching vibrations of the -OCF₃ moiety and are often so strong that they can dominate the fingerprint region of the spectrum.

Caption: Workflow for functional group identification via IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its overall structure and connectivity.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule.[11]

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum Data (EI)

| m/z Value | Proposed Assignment | Notes |

| 178 | [M]⁺ | Molecular Ion |

| 159 | [M - F]⁺ | Loss of a fluorine atom |

| 109 | [M - CF₃]⁺ | Cleavage of the O-CF₃ bond |

| 150 | [M - CO]⁺ | Loss of carbon monoxide (from ether) |

| 151 | [M - HCN]⁺ | Typical pyridine ring fragmentation[11] |

Expert Interpretation

Under electron ionization, this compound is expected to produce a clear molecular ion peak and undergo predictable fragmentation.

-

Molecular Ion [M]⁺: A distinct peak at m/z 178 confirms the molecular weight of the compound. The presence of two nitrogen atoms is consistent with the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[2]

-

Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting ions and neutral losses. Key fragmentation pathways for pyridine-containing compounds include the loss of HCN and ring cleavage.[12][13] The trifluoromethoxy group is another likely site of fragmentation, with potential loss of a fluorine radical (F•) or cleavage of the O-CF₃ bond to lose a trifluoromethyl radical (•CF₃).

Caption: Plausible initial fragmentation pathways for the molecular ion.

Conclusion

The spectroscopic characterization of this compound provides a clear and unambiguous fingerprint for this valuable synthetic building block. The ¹H and ¹³C NMR spectra are defined by the powerful and opposing electronic effects of the amino and trifluoromethoxy groups. ¹⁹F NMR offers a simple and robust confirmation of the fluorinated moiety, while IR spectroscopy rapidly verifies the presence of all key functional groups. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns consistent with the proposed structure. This comprehensive guide serves as an essential, field-proven resource for scientists, enabling confident identification, quality control, and strategic application of this compound in research and development.

References

- Dalvit, C., & Vulpetti, A. (2019). The 19F NMR-Based Screening for Drug Discovery: A User's Guide. Springer. (Note: While a specific URL isn't available for the entire book, this reference points to a foundational text on the principles of 19F NMR.)

-

Jia, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link][12]

-

Budzikiewicz, H., et al. (1967). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 32(6), 1881-1888. [Link][13]

-

Srivastava, T. N., & Tandon, S. K. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 21(5), 266-268. [Link][10]

-

Neuvonen, K., & Fülöp, F. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 269-281. [Link][14]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link][3]

-

Harris, R. K., & Duer, M. J. (1974). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Journal of Organometallic Chemistry, 73(2), C27-C28. [Link][15]

-

Mykhailiuk, P. K., et al. (2008). Synthesis of Trifluoromethyl-Substituted Proline Analogues as 19F-NMR Labels for Peptides in Polyproline II conformation. Angewandte Chemie International Edition, 47(31), 5765-5767. (Supporting Information). [Link][4]

-

Sajan, D., & Joe, I. H. (2009). Spectroscopic investigations of 2-aminopyridine. TSI Journals, 3(2), 123-131. [Link][8]

-

Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597. [Link][9]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene 19F NMR. SpectraBase. [Link][5]

-

ResearchGate. (2019). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link][16]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][1]

-

SpectraBase. (n.d.). 2-Pyridinamine 1H NMR. SpectraBase. [Link][17]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. [Link][2]

Sources

- 1. This compound | C6H5F3N2O | CID 49871146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. spectrabase.com [spectrabase.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. chimia.ch [chimia.ch]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethoxy)pyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Trifluoromethoxy)pyridin-2-amine, a pivotal building block in contemporary pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust predictive framework based on its physicochemical properties, the influence of the trifluoromethoxy functional group, and empirical data from structurally analogous compounds. Furthermore, it details a rigorous, step-by-step experimental protocol for the precise determination of its solubility in various organic solvents, ensuring researchers can generate reliable data for formulation, process development, and pharmacokinetic studies. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and developability.[1][2][3] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[4] Poorly soluble compounds often exhibit low and variable bioavailability, necessitating higher doses that can lead to undesirable side effects.[1] Therefore, a thorough understanding of an API's solubility profile in various solvent systems is paramount during the early stages of drug discovery and development.[3] This knowledge informs the selection of appropriate solvents for synthesis and purification, the design of suitable formulation strategies to enhance bioavailability, and the prediction of a compound's behavior in biological systems.

This compound has emerged as a valuable intermediate due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and membrane permeability.[2][5] This guide provides an in-depth exploration of its expected solubility in common organic solvents, offering a predictive analysis and a detailed methodology for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | PubChem[4] |

| Molecular Weight | 178.11 g/mol | PubChem[4] |

| Structure | ||

| Computed XLogP3 | 1.7 | PubChem[4] |

| Hydrogen Bond Donors | 1 (amine group) | PubChem[4] |

| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, oxygen, fluorine atoms) | PubChem[4] |

The presence of both hydrogen bond donor (the amine group) and multiple acceptor sites suggests that this compound can interact with a range of solvents through various intermolecular forces. The positive XLogP3 value indicates a degree of lipophilicity.

The Influence of the Trifluoromethoxy Group on Solubility

The trifluoromethoxy (-OCF₃) group is a key structural feature that significantly impacts the molecule's physicochemical properties. It is often employed in medicinal chemistry to fine-tune a compound's metabolic stability, lipophilicity, and binding interactions.[2][5][6]

-

Increased Lipophilicity : The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, more so than the related trifluoromethyl (-CF₃) group.[3] This increased lipophilicity generally enhances solubility in non-polar and moderately polar organic solvents.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation.[5]

-

Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF₃ group strongly electron-withdrawing, which can influence the acidity of the amine proton and the basicity of the pyridine nitrogen, thereby affecting interactions with protic solvents.

The interplay of these factors suggests that this compound will exhibit a complex solubility profile, with favorable interactions in solvents that can accommodate its lipophilic and hydrogen-bonding characteristics.

Predictive Solubility Profile based on Analogous Compounds

In the absence of direct experimental data, the solubility of this compound can be reasonably predicted by examining structurally similar compounds.

-

5-(Trifluoromethyl)pyridin-2-amine (CAS 74784-70-6) : This is a very close structural analog, differing only by the presence of a C-CF₃ bond instead of an O-CF₃ bond. It is described as being "soluble in common organic solvents like ethanol, dichloromethane".[7] This provides a strong qualitative indicator for our target compound.

-

2-Aminopyridine (Parent Scaffold) : A study on the parent compound, 2-aminopyridine, provides quantitative data, showing its solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), followed by polar protic solvents like methanol and ethanol, and lowest in non-polar solvents like cyclohexane.[8]

-

4-Aminopyridine : This isomer is reported to be soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[9]

Based on this information, a predicted solubility profile for this compound is presented below. It is crucial to note that these are estimations and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Predicted Solubility at 25°C | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (> 50 mg/mL) | Strong H-bond acceptor, can solvate both polar and non-polar moieties. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High (> 50 mg/mL) | Similar to DMSO, excellent solvent for polar compounds. |

| Methanol | Polar Protic | High (20-50 mg/mL) | Can act as both H-bond donor and acceptor. |

| Ethanol | Polar Protic | High (20-50 mg/mL) | Similar to methanol, widely used for aminopyridines. |

| Acetone | Polar Aprotic | Moderate (10-30 mg/mL) | Good H-bond acceptor. |

| Ethyl Acetate | Moderately Polar | Moderate (5-20 mg/mL) | Ester functionality allows for some polar interactions. |

| Dichloromethane (DCM) | Moderately Polar | Moderate (10-30 mg/mL) | Good solvent for many organic compounds, as suggested by analog data. |

| Toluene | Non-polar | Low (1-5 mg/mL) | Primarily van der Waals interactions; limited H-bonding. |

| Hexane/Heptane | Non-polar | Very Low (< 1 mg/mL) | Mismatch in polarity; unfavorable interactions. |

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for the quantitative determination of the solubility of this compound. The method of choice is the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC), which is a robust and widely accepted technique.

Materials and Equipment

-

This compound (purity ≥98%)

-

Organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker/incubator

-

Vials with PTFE-lined caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Experimental Workflow

Caption: Workflow for solubility determination.

Step-by-Step Methodology

Part A: HPLC Method Development & Calibration

-

Stock Solution Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

-

Chromatographic Conditions :

-

Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV at an appropriate wavelength (e.g., 254 nm, or determine λmax by scanning the stock solution).

-

-

Calibration Curve Generation : Inject the calibration standards into the HPLC system and record the peak areas. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be >0.995 for a valid calibration.

Part B: Sample Preparation and Equilibration

-

Sample Preparation : To a series of vials, add an excess amount of solid this compound (e.g., 15-20 mg). The exact amount is not critical, but it must be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake the vials for 48 to 72 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

-

Phase Separation : Remove the vials from the shaker and let them stand at the same temperature for at least 2 hours to allow the excess solid to settle.

Part C: Sample Analysis and Calculation

-

Sampling and Filtration : Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution : Accurately dilute the filtered, saturated solution with the HPLC mobile phase to bring the concentration within the range of the calibration curve. The dilution factor will depend on the anticipated solubility.

-

Quantification : Inject the diluted sample into the HPLC system and determine its concentration using the previously generated calibration curve.

-

Solubility Calculation : Calculate the original concentration in the saturated solution using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a strong predictive framework can be established based on its physicochemical properties and the behavior of analogous compounds. The presence of the highly lipophilic trifluoromethoxy group, combined with the hydrogen bonding capabilities of the aminopyridine scaffold, suggests high solubility in polar aprotic solvents like DMSO and DMF, good solubility in alcohols, and poor solubility in non-polar aliphatic solvents. This guide provides not only this essential predictive insight but also a comprehensive, actionable experimental protocol for researchers to determine the precise solubility in their solvents of interest. Adherence to this methodology will yield reliable and reproducible data, which is indispensable for advancing the development of new chemical entities based on this versatile building block.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Li, Z., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1533–1543. [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Pipzine Chemicals. (n.d.). 2-Amine-5-Trifluoromethyl Pyridine. Retrieved January 10, 2026, from [Link]

-

Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(10), 913-921. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved January 10, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H5F3N2O | CID 49871146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amine-5-Trifluoromethyl Pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Thermal stability of 5-(Trifluoromethoxy)pyridin-2-amine

Initiating Research on Stability

I'm now initiating focused Google searches to assemble thorough data on the thermal stability of 5-(Trifluoromethoxy)pyridin-2-amine. My search strategy will target its physicochemical characteristics and potential decomposition routes. The aim is to build a solid foundation of information, focusing on details of stability.

Refining Search Parameters

I'm now expanding my Google searches. I'm focusing on thermal stability, including decomposition pathways. I'm also looking for established protocols for compounds like this one, specifically using TGA, DSC, and ARC methodologies. I'll stick to authoritative sources. After analysis, I'll structure a guide. It will include compound intro, techniques, and experimental data.

Defining Search Strategy

I'm now refining the search strategy, focusing on thermal stability assessment. I'm prioritizing data on decomposition pathways. I'm looking for methods, like TGA and DSC. I'll stick to established and authoritative sources. I'll synthesize the information, structuring a guide. The guide will have details on techniques, experiments, and the compound. I'll add sections on experimental protocols.

The Trifluoromethoxy Group: A Tool for Modulating the Electronic Landscape of the Pyridine Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique electronic and steric characteristics. When appended to a pyridine ring, a ubiquitous scaffold in pharmaceuticals, the -OCF3 group exerts profound electron-withdrawing effects that significantly alter the ring's basicity, reactivity, and metabolic stability. This guide provides a comprehensive technical overview of these effects, synthesizing foundational principles with practical applications. We will explore the nuanced interplay of inductive and resonance effects, the resulting impact on physicochemical properties, the modulation of chemical reactivity in key synthetic transformations, and the strategic application of this moiety in drug design. Detailed experimental protocols and computational models are provided to equip researchers with the knowledge to effectively leverage the trifluoromethoxypyridine scaffold in their drug discovery programs.

The Unique Electronic Profile of the Trifluoromethoxy Group

The trifluoromethoxy group's influence stems from a duality of electronic effects: a dominant, through-sigma-bond inductive withdrawal (-I) and a weaker, through-pi-system resonance donation (+R).

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the pyridine ring. This effect is powerful and is the primary determinant of the group's electron-withdrawing nature.[1][2] It is significantly stronger than that of a single fluorine atom or even a trifluoromethyl (-CF3) group, which lacks the intervening oxygen atom.[1][3]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can, in principle, be delocalized into the aromatic pi-system. However, this resonance donation is substantially attenuated. The electron density on the oxygen is greatly diminished by the adjacent fluorine atoms, making it a poor pi-donor compared to a methoxy (-OCH3) group.[4][5] Furthermore, quantum chemical studies and X-ray crystallography have shown that the -OCF3 group often adopts a conformation orthogonal to the plane of the aromatic ring.[5][6] This perpendicular orientation minimizes overlap between the oxygen's p-orbitals and the ring's pi-system, further stifling the resonance effect.

This combination makes the -OCF3 group a potent, primarily inductively-driven electron-withdrawing group with minimal resonance contribution, a profile that distinguishes it from both the strongly withdrawing -CF3 group and the electron-donating -OCH3 group.

Caption: Dominant inductive vs. weak resonance effects of the -OCF3 group.

Impact on Physicochemical Properties

The potent electron-withdrawing character of the -OCF3 group fundamentally alters the key physicochemical properties of the pyridine scaffold, which are critical for drug efficacy and pharmacokinetics.

Basicity and pKa

The basicity of the pyridine nitrogen is directly related to the availability of its lone pair of electrons. By withdrawing electron density from the ring, the -OCF3 group significantly reduces the electron density at the nitrogen atom, making it a weaker base. This is reflected in a lower pKa value for the corresponding pyridinium ion compared to unsubstituted pyridine. This modulation of pKa is crucial in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.

| Compound | pKa (Conjugate Acid) | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch-Leo π |

| Pyridine | 5.25[7] | 0.00 | 0.00 | -0.66 |

| 4-Methoxypyridine | 6.62 | -0.12 | -0.27 | -0.02 |

| 4-Chloropyridine | 3.83 | +0.37 | +0.23 | +0.71 |

| 4-Trifluoromethylpyridine | 3.45 | +0.43[8] | +0.54[9] | +0.88[10] |

| 4-Trifluoromethoxypyridine | ~3.0 (Est.) | +0.35 | +0.40 | +1.04 [1][2] |

| 3-Trifluoromethoxypyridine | ~2.5 (Est.) | +1.04 [1] | ||

| 2-Trifluoromethoxypyridine | ~1.0 (Est.) | +1.04 [1] |

Note: Experimental pKa values for trifluoromethoxypyridines are not widely reported; estimates are based on the group's electronic effects relative to known analogs.

Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Leo lipophilicity parameter (π) of +1.04.[1][2] This is a significant increase compared to a methyl group (-0.56) or even a trifluoromethyl group (+0.88).[2][10] This enhanced lipophilicity can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, particularly by enhancing its ability to cross biological membranes like the blood-brain barrier.[4][11]

Metabolic Stability

The -OCF3 group confers exceptional metabolic stability.[1][11] The carbon-fluorine bond is one of the strongest in organic chemistry, making the group highly resistant to enzymatic cleavage.[11] Furthermore, the electron-withdrawing effect deactivates the oxygen atom, making it less susceptible to oxidative metabolism (e.g., O-dealkylation), a common metabolic pathway for the analogous methoxy group.[1] Placing the -OCF3 group at a metabolically labile position on the pyridine ring, such as C-2 or C-6, can effectively block unwanted metabolism and increase the drug's half-life.[6]

Modulation of Chemical Reactivity

The electron-deficient nature of the trifluoromethoxypyridine ring dictates its reactivity, rendering it highly susceptible to nucleophilic attack while deactivating it towards electrophiles.

Nucleophilic Aromatic Substitution (SNA_r)

The SNAr reaction is a cornerstone of pyridine chemistry, and the -OCF3 group is a powerful activator for this transformation. By strongly withdrawing electron density, it stabilizes the negatively charged intermediate, the Meisenheimer complex, which is formed during the rate-determining step of the reaction.[12]

The reaction proceeds most readily when a suitable leaving group (e.g., F, Cl, Br) is positioned at the 2-, 4-, or 6-positions of the pyridine ring, which are electronically activated by the ring nitrogen. An -OCF3 group elsewhere on the ring further enhances this activation. Fluoropyridines are often more reactive than their chloro- or bromo- counterparts in SNAr reactions because the high electronegativity of fluorine most effectively stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack.[12][13][14]

Caption: General workflow for an SNAr reaction on a trifluoromethoxypyridine.

Protocol: General Procedure for SNAr on a Trifluoromethoxypyridine

Objective: To synthesize 2-anilino-4-(trifluoromethoxy)pyridine from 2-chloro-4-(trifluoromethoxy)pyridine and aniline.

Materials:

-

2-chloro-4-(trifluoromethoxy)pyridine (1.0 equiv)

-

Aniline (1.2 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

-

Stir bar, heating mantle/oil bath, inert atmosphere setup (N2 or Ar)

Procedure:

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 2-chloro-4-(trifluoromethoxy)pyridine, potassium carbonate, and a stir bar.

-

Solvent and Reagent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M. Add aniline to the stirring mixture.

-